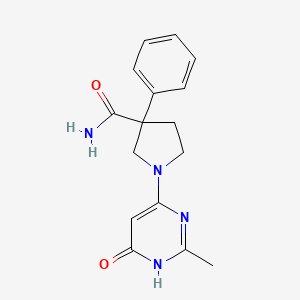
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide is a chemical compound that has gained significant interest in scientific research. This compound is commonly known as MXE or methoxetamine, and it belongs to the arylcyclohexylamine class of dissociative anesthetics. MXE was first synthesized in 2010 and has since been used in various research studies due to its unique properties.
Mécanisme D'action
MXE acts on the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in learning, memory, and pain perception. MXE binds to the NMDA receptor and inhibits its activity, leading to the suppression of pain signals and the induction of dissociative effects.
Biochemical and Physiological Effects:
MXE has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, dissociation, and altered perception. It has also been shown to affect the cardiovascular and respiratory systems, leading to changes in heart rate, blood pressure, and breathing patterns.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits potent analgesic and anesthetic effects, making it a useful tool for pain management and surgical procedures. However, MXE also has several limitations, including its potential for abuse and addiction, as well as its potential to produce adverse side effects such as cardiovascular and respiratory depression.
Orientations Futures
There are several future directions for research involving MXE. One potential area of research is the development of novel analgesic and anesthetic drugs based on the structure of MXE. Another potential area of research is the investigation of the antidepressant and anxiolytic effects of MXE, with the goal of developing new treatments for depression and anxiety disorders. Additionally, further research is needed to better understand the long-term effects of MXE on the cardiovascular and respiratory systems, as well as its potential for abuse and addiction.
Méthodes De Synthèse
MXE can be synthesized through a multi-step process that involves the reaction of 3-methoxyphenylacetonitrile with 2-amino-5-methylpyrimidine, followed by a series of chemical reactions involving pyrrolidine and carboxamide groups. The final product is obtained through purification and crystallization techniques.
Applications De Recherche Scientifique
MXE has been used in various research studies due to its unique properties. It has been shown to exhibit potent analgesic and anesthetic effects, making it a potential candidate for pain management and surgical procedures. MXE has also been studied for its potential use in treating depression and anxiety disorders, as it has been shown to exhibit antidepressant and anxiolytic effects in animal models.
Propriétés
IUPAC Name |
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-18-13(9-14(21)19-11)20-8-7-16(10-20,15(17)22)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,17,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQBLMIYHOEAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)N2CCC(C2)(C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-6-oxo-1H-pyrimidin-4-yl)-3-phenylpyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-4-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435735.png)
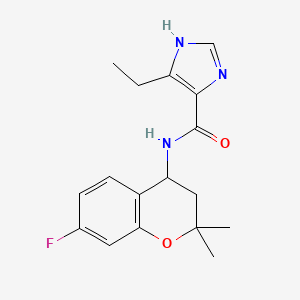
![6-chloro-4-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435754.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435756.png)
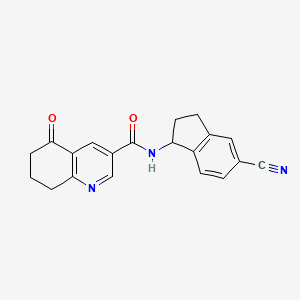
![[3-Benzyl-5-(hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B7435763.png)
![1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B7435766.png)
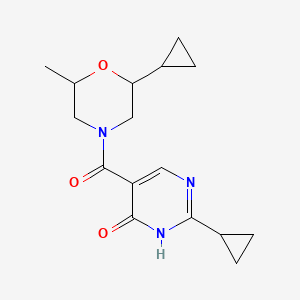
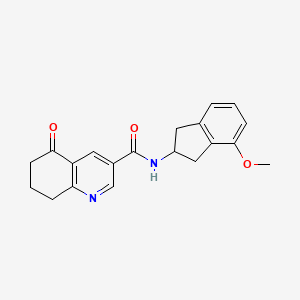
![[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B7435798.png)
![Ethyl 3-[[2-(2-methylpyrazol-3-yl)morpholine-4-carbonyl]amino]pyrrolidine-1-carboxylate](/img/structure/B7435823.png)
![methyl 4-[4-(1H-pyrazol-4-ylmethyl)piperazine-1-carbonyl]piperidine-1-carboxylate](/img/structure/B7435825.png)
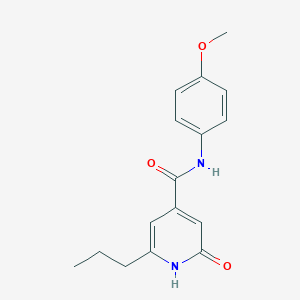
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-[3-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B7435833.png)